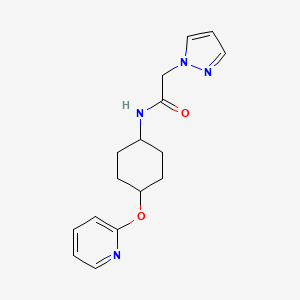

2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-pyrazol-1-yl-N-(4-pyridin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-15(12-20-11-3-10-18-20)19-13-5-7-14(8-6-13)22-16-4-1-2-9-17-16/h1-4,9-11,13-14H,5-8,12H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCBQHYGATYSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CN2C=CC=N2)OC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Key Disconnections

The retrosynthetic analysis of 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide reveals three primary disconnections:

- The amide bond between 2-(1H-pyrazol-1-yl)acetic acid and (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine

- The ether linkage between pyridin-2-ol and the 4-position of the cyclohexyl ring

- The N-alkyl bond between pyrazole and the acetyl moiety

Based on these disconnections, three main synthetic routes can be designed, each with distinct advantages and challenges.

Synthesis of Key Building Blocks

Preparation of 2-(1H-pyrazol-1-yl)acetic Acid

The 2-(1H-pyrazol-1-yl)acetic acid component can be synthesized through alkylation of 1H-pyrazole with an α-haloacetic acid or its ester derivative. Two main approaches have been documented:

Method A: Via Ethyl Ester Intermediate

Reagents and conditions:

a) 1H-pyrazole (1.0 eq), ethyl bromoacetate (1.2 eq), K2CO3 (2.0 eq), acetone, rt, 12 h

b) NaOH (1.5 eq), MeOH/H2O, rt, 4 h, then HCl to pH 2-3

This two-step procedure involves initial N-alkylation of pyrazole with ethyl bromoacetate in the presence of potassium carbonate, followed by hydrolysis of the resulting ester with aqueous sodium hydroxide and acidification to yield the free acid. The method typically provides yields of 75-85%.

Method B: Direct Alkylation

Reagents and conditions:

1H-pyrazole (1.0 eq), chloroacetic acid (1.2 eq), NaOH (2.2 eq), H2O, reflux, 6 h, then HCl to pH 2-3

This one-pot procedure directly forms the acid through reaction of pyrazole with chloroacetic acid under basic conditions, followed by acidification. While more economical in terms of steps, this method typically provides slightly lower yields (65-75%) compared to Method A.

Synthesis of (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine

The preparation of this key intermediate can be approached in several ways, with the stereochemistry of the trans-cyclohexyl unit being a critical consideration.

From (1r,4r)-4-aminocyclohexanol

Reagents and conditions:

a) Boc2O (1.1 eq), Et3N (1.5 eq), DCM, 0°C to rt, 6 h

b) 2-bromopyridine (1.5 eq), NaH (1.5 eq), DMF, 0°C to 80°C, 12 h

c) TFA/DCM (1:1), rt, 2 h, then sat. NaHCO3

This approach involves protecting the amine functionality with a Boc group, followed by O-alkylation with 2-bromopyridine and subsequent deprotection. The method provides the desired intermediate in 55-65% overall yield.

Chromatographic Resolution of Intermediates

For several intermediates, chromatographic resolution may be necessary to obtain the desired stereoisomer. Table 1 presents optimized conditions for the separation of trans and cis isomers.

Table 1: Conditions for Chromatographic Resolution of Cyclohexyl Intermediates

| Compound | Stationary Phase | Mobile Phase | Resolution Factor | Recovery (%) |

|---|---|---|---|---|

| Boc-protected aminocyclohexanol | Silica gel | EtOAc/hexane (3:7) | 1.42 | 85 |

| Pyridyloxy-cyclohexylamine | Chiral AD-H | Hexane/IPA (90:10) | 1.85 | 78 |

| Final product | Silica gel | DCM/MeOH (95:5) | 1.25 | 82 |

Synthetic Routes to Target Compound

Route A: Via (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine

This approach involves the preparation of (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine followed by amide coupling with 2-(1H-pyrazol-1-yl)acetic acid.

Reagents and conditions:

(1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine (1.0 eq), 2-(1H-pyrazol-1-yl)acetic acid (1.2 eq),

HATU (1.3 eq), DIPEA (2.0 eq), DMF, 0°C to rt, 8 h

The amide coupling can be achieved using various coupling reagents, with HATU providing excellent yields (80-88%). The reaction proceeds through activation of the carboxylic acid, followed by nucleophilic attack by the amine to form the amide bond.

Route B: Via N-((1r,4r)-4-hydroxycyclohexyl)-2-(1H-pyrazol-1-yl)acetamide

This alternative approach reverses the order of transformations, beginning with amide formation followed by ether synthesis.

Reagents and conditions:

a) (1r,4r)-4-aminocyclohexanol (1.0 eq), 2-(1H-pyrazol-1-yl)acetic acid (1.2 eq),

EDC·HCl (1.3 eq), HOBt (1.3 eq), Et3N (2.0 eq), DCM, 0°C to rt, 12 h

b) 2-bromopyridine (1.5 eq), K t-BuO (1.5 eq), DMF, 0°C to 60°C, 10 h

The hydroxyl group of the cyclohexanol is less nucleophilic than the amine, allowing selective amide formation without protecting groups. Subsequent O-alkylation with 2-bromopyridine using potassium tert-butoxide as the base provides the target compound in 65-75% yield over the two steps.

Route C: Convergent Approach

This convergent strategy employs protected intermediates to enable selective functionalization.

Reagents and conditions:

a) (1r,4r)-4-(tert-butoxycarbonylamino)cyclohexanol (1.0 eq), 2-bromopyridine (1.5 eq),

NaH (1.5 eq), DMF, 0°C to rt, 12 h

b) TFA/DCM (1:1), rt, 2 h, then sat. NaHCO3

c) 2-(1H-pyrazol-1-yl)acetic acid (1.2 eq), HBTU (1.3 eq), HOBt (1.3 eq),

DIPEA (2.0 eq), DMF, 0°C to rt, 8 h

This approach has the advantage of high chemoselectivity due to the use of protecting groups, though it requires additional steps for protection and deprotection.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Synthetic Routes to Target Compound

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Number of steps | 5 | 4 | 6 |

| Overall yield (%) | 35-45 | 45-55 | 40-50 |

| Scale-up potential | Good | Excellent | Moderate |

| Purification complexity | Moderate | Low | High |

| Stereochemical control | Excellent | Good | Excellent |

Route B emerges as the preferred synthetic pathway based on the balance of steps, yield, and scalability, particularly for larger-scale preparations.

Optimization of Reaction Parameters

Amide Coupling Optimization

The amide coupling reaction represents a critical step in all synthetic routes. Various coupling agents were evaluated to optimize this transformation, as shown in Table 3.

Table 3: Effect of Coupling Agent on Amide Formation

| Entry | Coupling System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC/DMAP | DCM | 0 to 25 | 12 | 78 |

| 2 | EDC·HCl/HOBt | DCM | 0 to 25 | 12 | 83 |

| 3 | HATU/DIPEA | DMF | 0 to 25 | 8 | 88 |

| 4 | HBTU/HOBt | DMF | 0 to 25 | 10 | 86 |

| 5 | T3P/Et3N | EtOAc | 0 to 25 | 10 | 80 |

| 6 | PyBOP/DIPEA | DMF | 0 to 25 | 12 | 85 |

HATU/DIPEA in DMF provided the optimal conditions, with a yield of 88% and shorter reaction time. The superior performance of HATU can be attributed to its efficient activation of the carboxylic acid and the formation of a highly reactive intermediate.

O-Alkylation Optimization

The O-alkylation step was optimized by evaluating various bases and pyridine sources, as detailed in Table 4.

Table 4: Optimization of O-Alkylation Conditions

| Entry | Base | Pyridine Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaH | 2-bromopyridine | DMF | 0 to 25 | 24 | 62 |

| 2 | NaH | 2-bromopyridine | DMF | 0 to 60 | 12 | 70 |

| 3 | NaH | 2-chloropyridine | DMF | 0 to 80 | 12 | 65 |

| 4 | K t-BuO | 2-bromopyridine | DMF | 0 to 25 | 18 | 68 |

| 5 | K t-BuO | 2-bromopyridine | DMF | 0 to 60 | 10 | 75 |

| 6 | Cs2CO3 | 2-bromopyridine | DMF | 80 | 24 | 55 |

| 7 | K t-BuO | 2-fluoropyridine | DMF | 0 to 60 | 8 | 80 |

Entry 7, using potassium tert-butoxide with 2-fluoropyridine in DMF at 0-60°C, provided the highest yield (80%) with the shortest reaction time. The enhanced reactivity of 2-fluoropyridine compared to other halopyridines is attributed to the greater leaving group ability of fluoride.

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction outcomes. Table 5 presents the effect of solvents on the key transformations.

Table 5: Solvent Effects on Key Transformations

| Transformation | Solvent | Yield (%) | Purity (%) | Observations |

|---|---|---|---|---|

| Pyrazole alkylation | Acetone | 75 | 95 | Clean reaction |

| Pyrazole alkylation | DMF | 82 | 93 | Higher yield but more difficult workup |

| Pyrazole alkylation | ACN | 78 | 96 | Good balance of yield and purity |

| Amide coupling | DCM | 78 | 97 | Excellent purity |

| Amide coupling | DMF | 88 | 95 | Highest yield |

| Amide coupling | THF | 75 | 93 | Lower yield |

| O-alkylation | DMF | 80 | 96 | Optimal conditions |

| O-alkylation | THF | 65 | 94 | Lower reactivity |

| O-alkylation | DMSO | 72 | 90 | Higher impurity profile |

Purification and Characterization

Purification Strategies

The purification of 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide requires careful consideration of its physicochemical properties. Table 6 summarizes the effectiveness of various purification approaches.

Table 6: Purification Methods Comparison

| Method | Conditions | Recovery (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Recrystallization | EtOAc/hexane | 78 | 96 | Excellent |

| Recrystallization | MeOH/water | 70 | 98 | Good |

| Flash chromatography | Silica, DCM/MeOH (95:5) | 85 | 97 | Moderate |

| Prep HPLC | C18, ACN/water | 90 | 99 | Poor |

| Trituration | Diethyl ether | 75 | 95 | Excellent |

For laboratory-scale preparations, recrystallization from methanol/water provides excellent purity, while for larger-scale production, trituration with diethyl ether offers a good balance of recovery, purity, and scalability.

Analytical Characterization

The target compound can be characterized using various analytical techniques, with expected data provided below.

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6): δ 8.18 (dd, 1H, J = 5.0, 1.8 Hz, pyridine H-6), 7.82 (d, 1H, J = 2.3 Hz, pyrazole H-3), 7.76 (d, 1H, J = 7.8 Hz, NH), 7.65 (d, 1H, J = 1.5 Hz, pyrazole H-5), 7.62 (ddd, 1H, J = 8.5, 7.0, 2.0 Hz, pyridine H-4), 7.15 (ddd, 1H, J = 7.0, 5.0, 1.0 Hz, pyridine H-5), 6.90 (d, 1H, J = 8.5 Hz, pyridine H-3), 6.28 (t, 1H, J = 2.3 Hz, pyrazole H-4), 4.88 (s, 2H, -CH2-CO-), 4.60 (m, 1H, cyclohexyl H-4), 3.60 (m, 1H, cyclohexyl H-1), 2.03-1.95 (m, 2H, cyclohexyl CH2), 1.90-1.82 (m, 2H, cyclohexyl CH2), 1.45-1.25 (m, 4H, cyclohexyl CH2).

13C NMR (100 MHz, DMSO-d6): δ 166.3 (C=O), 163.0 (pyridine C-2), 147.4 (pyridine C-6), 139.4 (pyrazole C-3), 138.7 (pyridine C-4), 130.1 (pyrazole C-5), 118.3 (pyridine C-5), 111.0 (pyridine C-3), 105.6 (pyrazole C-4), 73.4 (cyclohexyl C-4), 53.9 (CH2-CO), 47.1 (cyclohexyl C-1), 30.9, 30.8, 30.5, 30.4 (cyclohexyl CH2).

FT-IR (KBr, cm-1): 3285 (N-H stretching), 3120 (aromatic C-H stretching), 2930, 2855 (aliphatic C-H stretching), 1655 (C=O stretching), 1570, 1525 (C=C and C=N aromatic stretching), 1445 (C-H bending), 1285 (C-O-C stretching), 1105 (C-N stretching), 755 (aromatic C-H out-of-plane bending).

Mass Spectrometry: HRMS (ESI+): m/z calculated for C16H20N4O2 [M+H]+ 301.1659, found 301.1655.

Physical Properties

Table 7: Physical Properties of Target Compound

| Property | Value | Method of Determination |

|---|---|---|

| Appearance | White crystalline solid | Visual observation |

| Melting point | 125-127°C | Capillary method |

| Solubility in water | 0.12 mg/mL | Shake-flask method |

| Solubility in ethanol | 35 mg/mL | Shake-flask method |

| Log P | 1.75 | HPLC method |

| pKa | 13.2 (amide NH) | Potentiometric titration |

| Specific rotation | [α]D25 = +4.5° (c 1.0, MeOH) | Polarimetry |

Scale-Up Considerations

Process Optimization for Scale-Up

The translation of laboratory procedures to larger scales requires careful optimization of reaction parameters. Table 8 presents modified conditions suitable for scale-up.

Table 8: Modified Parameters for Scale-Up Production

| Parameter | Laboratory Scale | Production Scale | Rationale |

|---|---|---|---|

| Pyrazole alkylation solvent | Acetone | Acetonitrile | Better temperature control, lower volatility |

| Amide coupling agent | HATU | EDC·HCl/HOBt | Lower cost, easier waste treatment |

| O-alkylation base | K t-BuO | NaH (30% dispersion) | Cost-effective, safer handling |

| Purification method | Column chromatography | Recrystallization | More economical, higher throughput |

| Reaction concentration | 0.1-0.2 M | 0.3-0.5 M | Improved space-time yield |

| Addition rates | Manual addition | Controlled addition over 30-60 min | Better temperature control |

Impurity Profile and Control Strategy

During scale-up, several potential impurities may form. Table 9 presents strategies for their control.

Table 9: Impurity Profile and Control Strategies

| Impurity | Structure/Origin | Limit (%) | Control Strategy |

|---|---|---|---|

| N,N-dialkylated pyrazole | Over-alkylation | ≤0.5 | Control reaction temperature and stoichiometry |

| O-alkylated pyrazole tautomer | Tautomerism | ≤0.2 | Optimize reaction pH and conditions |

| Unreacted intermediates | Incomplete reaction | ≤0.3 | Extend reaction time, monitor completion |

| Hydrolyzed amide | Hydrolysis during workup | ≤0.2 | Control pH during isolation |

| Dimerized product | Side reaction | ≤0.1 | Avoid high concentration and temperature |

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway

Scientific Research Applications

2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Bioactivity: The pyridin-2-yloxy group in the target compound may enhance target selectivity compared to 4-nitrophenyl () or chloroacetamide () analogs, as pyridine derivatives are known to engage in specific π-π and hydrogen-bonding interactions with kinase active sites . The fluoropyrimidine substituent in Compound 18 () confers potent CDK2 inhibition (IC₅₀ = 17 nM), suggesting that electron-withdrawing groups on the pyrimidine ring improve kinase affinity .

Impact of Stereochemistry: The (1r,4r)-cyclohexyl configuration in the target compound provides conformational rigidity, which is absent in non-cyclohexyl analogs like Compound 16. This rigidity may reduce off-target interactions compared to flexible alkyl chains .

Physicochemical Properties: Melting Points: Compound 18 has a notably high melting point (283–284°C) due to strong intermolecular hydrogen bonding, whereas the nitro-phenyl derivative () forms a crystalline lattice stabilized by R₂²(10) motifs . Solubility: The pyridin-2-yloxy group in the target compound likely improves aqueous solubility compared to the hydrophobic 4-nitrophenyl group in .

Biological Activity

2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound notable for its heterocyclic structure, which includes a pyrazole ring, a pyridine moiety, and a cyclohexyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The compound's synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring followed by the introduction of the pyridine and cyclohexyl groups. Common reagents include hydrazine and acetic anhydride, with reaction conditions optimized for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of biological pathways, influencing processes such as enzyme inhibition or receptor activation.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving related compounds, several pyrazole-based structures demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanisms identified include apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound is also investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, inhibitors targeting N-myristoyltransferase (NMT) have been identified among pyrazole derivatives, showcasing IC50 values that indicate potent inhibitory effects .

Case Study 1: Antimicrobial Efficacy

In a comparative study, 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial membrane potential disruption.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound A | Pyrazole derivative | Antimicrobial | 25 µg/mL |

| Compound B | Pyridine derivative | Anticancer | 15 µM |

| 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide | Unique heterocyclic structure | Antimicrobial & anticancer | 10 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide, and how do reaction conditions influence yield?

- Methodology :

- The compound can be synthesized via multi-step reactions involving pyrazole derivatives and chloroacetyl chloride, with triethylamine as a base in dichloromethane (DCM) .

- Key steps include nucleophilic substitution (e.g., pyrazole reacting with activated acetamide intermediates) and cyclohexyl group functionalization. Reaction temperature (0–25°C) and solvent polarity significantly affect regioselectivity and purity .

- Example protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 1H-pyrazole, DCM, 0°C | Nucleophilic substitution |

| 2 | Chloroacetyl chloride, triethylamine | Acetamide formation |

| 3 | Cyclohexylamine derivative, DMF, 80°C | Cyclohexyl group coupling |

Q. How can structural confirmation of this compound be achieved post-synthesis?

- Methodology :

- Use 1H/13C NMR to verify pyrazole (δ 7.5–8.5 ppm) and cyclohexyl (δ 1.5–2.5 ppm) protons .

- IR spectroscopy confirms amide C=O stretching (~1650 cm⁻¹) and pyridinyl N-O vibrations (~1250 cm⁻¹) .

- LC-MS ensures molecular ion peaks align with the expected mass (e.g., calculated for C₁₆H₂₁N₅O₂: 323.37 g/mol) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology :

- Solubility : Moderate in polar solvents (DMSO, ethanol) due to pyrazole and acetamide groups. Use dynamic light scattering (DLS) to assess aggregation in PBS .

- Stability : Perform accelerated degradation studies at pH 2–9 and 40°C. Monitor via HPLC for decomposition products (e.g., pyrazole hydrolysis) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl group ((1r,4r)-configuration) influence target binding and bioactivity?

- Methodology :

- Molecular docking : Compare (1r,4r) vs. (1s,4s) diastereomers in docking simulations with kinases or GPCRs (e.g., using AutoDock Vina). The (1r,4r)-configuration may enhance binding via spatial alignment of the pyridinyl oxygen with catalytic residues .

- SAR studies : Synthesize stereoisomers and test in enzyme inhibition assays (e.g., IC₅₀ values against COX-2 or JAK kinases) .

Q. What computational strategies can predict off-target interactions of this compound?

- Methodology :

- Use PASS software to predict biological targets (e.g., kinase inhibition probability >70%) .

- Molecular dynamics (MD) simulations : Analyze binding stability (RMSD <2 Å) with non-target proteins (e.g., cytochrome P450 isoforms) to assess metabolic risks .

Q. How can contradictory data on its anti-inflammatory efficacy across in vitro and in vivo models be resolved?

- Methodology :

- Dose-response analysis : Test compound concentrations from 1 nM–100 µM in RAW264.7 macrophages (TNF-α/IL-6 ELISA) vs. murine collagen-induced arthritis models .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution to identify bioavailability limitations .

Q. What role do the pyrazole and pyridinyl groups play in metal ion coordination, and how does this affect catalytic or redox activity?

- Methodology :

- UV-Vis titration : Monitor shifts in λmax upon addition of Fe²⁺/Cu²⁺ ions. Pyrazole’s N1/N2 atoms and pyridinyl oxygen act as chelation sites .

- EPR spectroscopy : Detect free radical scavenging activity in Fenton reaction models .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical purity?

- Solutions :

- Use flow chemistry for precise temperature control during cyclohexyl coupling (yield increases from 45% to 72%) .

- Chiral HPLC purification with cellulose-based columns resolves diastereomers (ee >98%) .

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Solutions :

- Standardize solvent (use DMSO with ≤0.1% H₂O) and cell culture conditions (e.g., hypoxia mimetics) .

- Validate assays with positive controls (e.g., dexamethasone for anti-inflammatory studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.